Methyl 2-(5-chlorothiophen-2-yl)acetate
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Overview
Description
Methyl 2-(5-chlorothiophen-2-yl)acetate is an organic compound with the molecular formula C7H7ClO2S and a molecular weight of 190.65 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a chlorine atom at the 5-position of the thiophene ring and a methyl ester group at the 2-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-chlorothiophen-2-yl)acetate typically involves the esterification of 5-chlorothiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-chlorothiophen-2-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Major Products Formed
Substitution: Formation of substituted thiophene derivatives.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of 2-(5-chlorothiophen-2-yl)ethanol.
Scientific Research Applications
Methyl 2-(5-chlorothiophen-2-yl)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-(5-chlorothiophen-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. It can also participate in hydrogen bonding and π-π interactions, influencing its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-chlorophenyl)acetate: Similar in structure but with a phenyl ring instead of a thiophene ring.
Methyl 2-(5-bromothiophen-2-yl)acetate: Similar but with a bromine atom instead of a chlorine atom.
Methyl 2-(5-methylthiophen-2-yl)acetate: Similar but with a methyl group instead of a chlorine atom.
Uniqueness
Methyl 2-(5-chlorothiophen-2-yl)acetate is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of various compounds with potential biological and industrial applications .
Properties
IUPAC Name |
methyl 2-(5-chlorothiophen-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2S/c1-10-7(9)4-5-2-3-6(8)11-5/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCBKVJFXVVZEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(S1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71637-28-0 |
Source
|
Record name | methyl 2-(5-chlorothiophen-2-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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